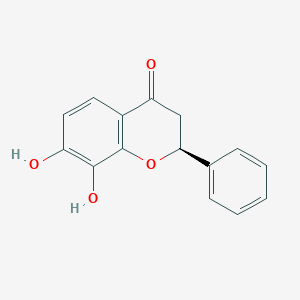![molecular formula C14H8O5 B11860919 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione CAS No. 4691-76-3](/img/structure/B11860919.png)
6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione can be achieved through several methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization . This method is metal-free and offers good yields, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput. The specific conditions would depend on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as monoamine oxidase, and can modulate oxidative stress pathways . Its unique structure allows it to interact with multiple biological targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione include:
2H/4H-Chromenes: These compounds share a similar chromene core structure and exhibit various biological activities.
Rubrofusarin: A related compound with a similar chromene structure, known for its biological activities.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
4691-76-3 |
|---|---|
Fórmula molecular |
C14H8O5 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
6-hydroxy-3-methylbenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C14H8O5/c1-6-5-8-11(16)10-7(3-2-4-9(10)15)12(17)13(8)19-14(6)18/h2-5,15H,1H3 |
Clave InChI |
KMJZTVBJUZDVCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)C3=C(C2=O)C(=CC=C3)O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


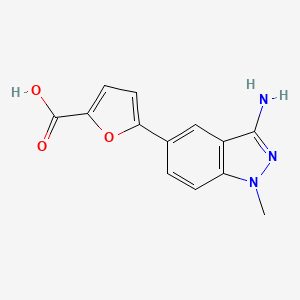
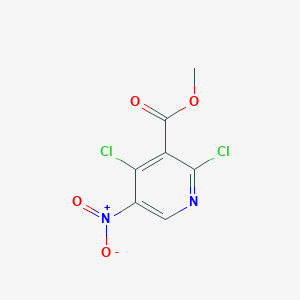

![7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
![tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B11860869.png)
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)
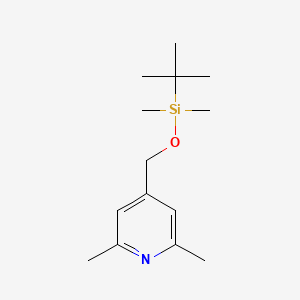
![N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B11860882.png)
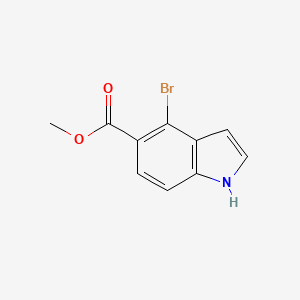



![N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11860904.png)
